Product packaging for Clinoposaponin VIII(Cat. No.:CAS No. 152020-04-7)

Clinoposaponin VIII

Cat. No.: B116138
CAS No.: 152020-04-7
M. Wt: 1121.3 g/mol
InChI Key: COJWHUOMQBDPJL-UHFFFAOYSA-N
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Description

Contextualization within Oleanane-Type Triterpenoid (B12794562) Saponin (B1150181) Research

Clinoposaponin VIII is classified as an oleanane-type triterpenoid saponin. nih.gov This class of compounds is a significant subgroup of saponins (B1172615), which are glycosides widely distributed in the plant kingdom. sinica.edu.tw Oleanane-type triterpenoids are characterized by a pentacyclic (five-ring) structure derived from the precursor β-amyrin. sinica.edu.tw The research into these compounds is extensive due to their diverse and significant biological activities. sinica.edu.twnih.gov

Terpenoids, in general, are considered the primary active constituents in plants of the Clinopodium genus. nih.gov The oleanane (B1240867) skeleton can be modified with various functional groups and sugar molecules (glycosides), leading to a vast array of different saponins. sinica.edu.tw These structural variations are key to their wide range of biological functions. sinica.edu.tw Saponins with sugar chains attached at one position are known as monodesmosides, while those with attachments at two positions are called bidesmosides. sinica.edu.tw this compound falls into the latter category. nih.gov

Botanical Origin and Classification within Clinopodium Species

The genus Clinopodium, part of the Lamiaceae family, is a rich source of various pharmacologically active compounds, including terpenoids, flavonoids, and phenylpropanoids. nih.gov These herbaceous plants are found in Asia and Europe and have a history of use in traditional medicine. nih.gov

This compound was first discovered and isolated from the whole plant of Clinopodium micranthum. nih.gov In a 1993 study published in Phytochemistry, researchers reported the isolation of two new oleanane-triterpene saponins, which they named clinoposaponin VI and this compound. nih.govijcce.ac.ir This discovery was part of a broader investigation into the chemical constituents of the plant, which also yielded five other known saponins and two artifact saponins. nih.govijcce.ac.irresearchgate.net The isolation process typically involves extraction with solvents like methanol (B129727) or ethanol, followed by various chromatographic techniques to separate and purify the individual compounds. vulcanchem.com

While first identified in C. micranthum, related saponins and other clinoposaponins have been isolated from other species within the genus. vulcanchem.com Notably, Clinopodium chinense and Clinopodium gracile are known to produce a variety of triterpenoid saponins. vulcanchem.comresearchgate.netnih.gov For instance, research on C. chinense has led to the identification of clinoposaponins D, IX, X, and XI, among other related compounds. vulcanchem.comnih.govtandfonline.comnih.gov Similarly, studies on C. gracile have resulted in the isolation of clinoposaponins I-V. researchgate.netjst.go.jp The presence of structurally similar saponins across these species suggests a close chemotaxonomic relationship. nih.gov While some sources suggest that specific confirmation of this compound in species other than C. micranthum requires more research, the genus is clearly a rich source of this class of compounds. vulcanchem.com

Historical Overview of Initial Characterization and Structural Assignment of this compound

The initial characterization and structural assignment of this compound were detailed in the foundational 1993 paper. nih.gov The structure was elucidated using a combination of spectroscopic data and chemical evidence. nih.govresearchgate.net

Key to its identification were advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov These methods allowed scientists to determine the compound's molecular formula, identify its core structure, and map the arrangement of its atoms. tandfonline.comnih.gov The research revealed that the aglycone (the non-sugar part) of this compound is of the genuine saikogenin-type. nih.govresearchgate.net This aglycone features a distinctive five-membered ether ring and a double bond at the 11-ene position. nih.govresearchgate.net Furthermore, it was established that this compound is a 3,16-bisdesmosidic glycoside, meaning it has two separate sugar chains attached to the aglycone at positions 3 and 16. nih.govresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 152020-04-7
Molecular Formula C₅₄H₈₈O₂₄

| Molecular Weight | 1121.3 g/mol |

Table 2: Compounds Mentioned in this Article

Compound Name
Clinoposaponin I
Clinoposaponin III
Clinoposaponin IV
Clinoposaponin V
Clinoposaponin VI
This compound
Clinoposaponin IX
Clinoposaponin X
Clinoposaponin XI
Clinoposaponin D
Saikosaponin a
Buddlejasaponin IV

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H88O24 B116138 Clinoposaponin VIII CAS No. 152020-04-7

Properties

IUPAC Name

2-[[10-[3-hydroxy-6-(hydroxymethyl)-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O24/c1-48(2)13-14-53-22-70-54(29(53)15-48)12-8-28-49(3)10-9-30(50(4,21-59)27(49)7-11-51(28,5)52(54,6)16-31(53)76-44-38(66)35(63)32(60)23(17-55)71-44)75-47-41(69)43(78-46-40(68)37(65)34(62)25(19-57)73-46)42(26(20-58)74-47)77-45-39(67)36(64)33(61)24(18-56)72-45/h8,12,23-47,55-69H,7,9-11,13-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWHUOMQBDPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3OC7C(C(C(C(O7)CO)O)O)O)C)C)(C)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152020-04-7
Record name Clinoposaponin VIII
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Isolation, Purification, and Structural Elucidation of Clinoposaponin Viii

Methodologies for Isolation from Natural Sources

The initial step in studying Clinoposaponin VIII is its extraction and purification from plant material. This process involves a series of methodical steps to separate the compound from a complex mixture of other plant constituents.

This compound is primarily isolated from the aerial parts of Clinopodium chinense. vulcanchem.com The general procedure commences with the collection and drying of the plant material. Following this, a solvent extraction is performed, typically using polar organic solvents like methanol (B129727) or ethanol, to draw out a broad range of compounds, including the saponins (B1172615). vulcanchem.com The resulting crude extract then undergoes further processing to concentrate the desired saponins.

Due to the presence of numerous structurally similar compounds in the crude extract, chromatographic techniques are indispensable for the isolation of pure this compound. researchgate.net The process often starts with liquid-liquid partitioning, where the extract is separated between different immiscible solvents to fractionate compounds based on their polarity. vulcanchem.com

A multi-step chromatographic approach is then employed for purification. vulcanchem.com This typically involves a combination of the following techniques:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the extract. Silica (B1680970) gel and octadecylsilylated (ODS) silica gel are common stationary phases. google.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative-scale purification of saponins. nih.gov Reversed-phase columns, such as C18, are frequently utilized. researchgate.net

Other Chromatographic Methods: Techniques like Sephadex LH-20 gel filtration may also be used to separate compounds based on their size. vulcanchem.com The complexity of saponin (B1150181) mixtures often necessitates the use of multiple chromatographic steps to achieve high purity. researchgate.net

Detection of saponins during chromatography can be challenging as many lack a strong chromophore for UV detection. nih.gov Therefore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are often coupled with HPLC systems. nih.gov

Spectroscopic and Chemical Evidence for Structural Assignment

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic and chemical methods.

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. vulcanchem.com A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecule's framework.

1D NMR: 1H NMR provides information about the different types of protons and their immediate electronic environment, while 13C NMR reveals the carbon skeleton of the molecule. vulcanchem.com

2D NMR: A variety of 2D NMR experiments are crucial for establishing the connectivity of atoms:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is vital for connecting different fragments of the molecule, including the aglycone and the sugar units. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. nih.gov

These NMR techniques allow for the detailed assignment of the aglycone (the non-sugar part) and the individual sugar units of the glycosidic moiety, as well as the determination of how they are linked together. vulcanchem.comnih.gov

Mass spectrometry is another critical tool used to determine the molecular weight and formula of this compound. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide a very accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the parent ion is fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule, including the sequence of sugar units in the glycosidic chain. vulcanchem.com

The fragmentation patterns observed in the mass spectrum offer clues to the structure of the aglycone and the nature of the sugar residues. vulcanchem.com

To further confirm the structure, particularly the nature and linkage of the sugar units, chemical methods can be employed. Acid hydrolysis is a common technique used to cleave the glycosidic bonds, releasing the individual monosaccharides and the aglycone. These can then be identified by comparison with authentic standards, often using chromatographic techniques like gas chromatography (GC) after appropriate derivatization. This helps to confirm the identity and stereochemistry of the sugar components.

Stereochemical Characterization of the Triterpenoid (B12794562) Skeleton and Sugar Linkages

The definitive three-dimensional structure of a complex natural product like this compound is established through meticulous stereochemical characterization. This process involves determining the relative and absolute configurations of all chiral centers within the molecule, including both the polycyclic triterpenoid aglycone and the constituent sugar moieties. The elucidation relies heavily on advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR), in conjunction with chemical degradation methods.

Triterpenoid Skeleton Stereochemistry

The systematic name for this compound reveals the specific configurations at several key positions of the oleanane (B1240867) skeleton. nih.gov The notation 'β' indicates that the substituent at a given chiral center points above the plane of the ring system, while 'α' denotes a substituent pointing below the plane. Additionally, the structure contains a 13,28-epoxy bridge, which creates a rigid ether linkage between the C and E rings, significantly influencing the molecule's conformation.

The established stereochemical features of the aglycone are summarized in the table below.

StereocenterConfigurationDescription
C-3βThe hydroxyl group to which the main sugar chain is attached is oriented above the plane of the A-ring.
C-4αThe methyl group at the C-4 position is oriented below the plane of the A-ring.
C-16βThe hydroxyl group to which a glucose unit is attached is oriented above the plane of the D-ring.
C-13/C-28Epoxy BridgeAn ether linkage exists between C-13 and C-28, constraining the conformation of the E-ring.

Sugar Linkage Characterization

The characterization of the sugar chains involves determining the identity of the monosaccharides, their absolute configuration (D or L), their anomeric configuration (α or β), and the specific linkage points between them and to the aglycone.

Absolute Configuration (D/L) The absolute configuration of the monosaccharide units is determined experimentally. The standard procedure involves acid hydrolysis of the saponin to cleave the glycosidic bonds, followed by the isolation of the individual sugars. creative-proteomics.com The absolute configuration of these isolated monosaccharides is then determined by comparing their properties, often using High-Performance Liquid Chromatography (HPLC) with a chiral column, to those of authentic D- and L-sugar standards. thieme-connect.com For this compound and related compounds, all constituent sugars have been determined to be in the D-configuration, which is the most common form found in nature. nih.govcreative-proteomics.comthieme-connect.com

Anomeric Configuration and Linkage Analysis The anomeric configuration (α or β) of each glycosidic bond is a critical stereochemical feature. This is typically assigned based on the coupling constant of the anomeric proton (H-1) in the ¹H NMR spectrum. A large coupling constant (typically in the range of 7-8 Hz) for the H-1 signal is characteristic of a trans-diaxial relationship between H-1 and H-2, which confirms a β-configuration for sugars like glucose and galactose.

The precise points of attachment between the sugar units and their connection to the aglycone are elucidated using 2D NMR techniques, primarily Heteronuclear Multiple Bond Correlation (HMBC). This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For instance, a correlation between the anomeric proton (H-1) of one sugar and a specific carbon atom of an adjacent sugar or the aglycone definitively establishes the linkage point.

Based on spectroscopic data, this compound features two separate sugar attachments to its aglycone. nih.gov A branched trisaccharide is linked to the C-3 position, and a single monosaccharide is attached at C-16. The detailed linkage is presented in the table below.

Sugar UnitAbsolute Config.Anomeric Config.Attachment PointLinkage Details
β-D-GlucopyranosylDβC-16 of AglyconeMonosaccharide attached directly to the aglycone.
6-deoxy-β-D-GalactopyranosylDβC-3 of AglyconeInner sugar of the trisaccharide chain, linked to the aglycone.
β-D-GlucopyranosylDβC-2 of inner sugarLinked to the 2-position of the 6-deoxy-galactose.
β-D-GlucopyranosylDβC-3 of inner sugarLinked to the 3-position of the 6-deoxy-galactose, forming a branched structure.

This comprehensive stereochemical analysis ensures the unambiguous structural assignment of this compound, which is a prerequisite for understanding its structure-activity relationships.

Preclinical Pharmacological Activities and Biological Modulations of Clinoposaponin Viii

Antioxidant Activity and Oxidative Stress Modulation

Mechanisms of Free Radical Scavenging and Reactive Oxygen Species (ROS) Neutralization

The precise mechanisms of free radical scavenging and ROS neutralization by Clinoposaponin VIII have not been specifically elucidated. Generally, saponins (B1172615) can act as antioxidants through various mechanisms, including donating hydrogen atoms to neutralize free radicals and chelating metal ions that can catalyze the formation of ROS.

Impact on Cellular Antioxidant Defense Systems

There is no specific information detailing the impact of this compound on cellular antioxidant defense systems. In general, some saponins have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a crucial role in protecting cells from oxidative damage.

Anti-inflammatory Effects and Immunomodulation

Studies on extracts from the genus Clinopodium suggest potential anti-inflammatory activities, which may be attributed to the presence of various saponins, including clinoposaponins.

Modulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-1β, TNF-α, IL-6, IL-8)

Research on the total saponins from Clinopodium chinense has indicated a reduction in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) mdpi.com. However, the specific contribution of this compound to this effect has not been isolated. There is no available data on the modulation of Interleukin-1β (IL-1β) or Interleukin-8 (IL-8) by this compound.

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The direct effects of this compound on the NF-κB and MAPK signaling pathways have not been reported. These pathways are critical in regulating the expression of pro-inflammatory mediators, and their inhibition is a common mechanism for the anti-inflammatory effects of many natural compounds.

Effects on Inflammatory Enzyme Activity (e.g., Cyclooxygenases, Lipoxygenases, Matrix Metalloproteinases-2/9)

Studies on the total saponins of Clinopodium chinense have shown a reduction in the expression of Matrix Metalloproteinases-2 (MMP-2) and Matrix Metalloproteinases-9 (MMP-9) mdpi.com. The specific role of this compound in this activity is yet to be determined. There is no information available regarding the effect of this compound on the activity of cyclooxygenases (COX) or lipoxygenases (LOX).

Antiproliferative and Apoptosis-Inducing Activities in in vitro Cancer Models

Effects on Cancer Cell Line Viability and Proliferation (e.g., CaOV, HeLa, A549, HepG2)

There is currently no available scientific literature detailing the effects of this compound on the viability and proliferation of the cancer cell lines CaOV (ovarian cancer), HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). Consequently, data such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available for this compound in these specific cell lines.

Induction of Apoptosis Mechanisms (e.g., Caspase Activation, DNA Fragmentation)

The mechanisms by which a compound induces programmed cell death, or apoptosis, are crucial in cancer research. Key indicators of apoptosis include the activation of caspases, a family of protease enzymes, and the subsequent fragmentation of DNA. However, there are no specific studies that demonstrate whether this compound can induce apoptosis through these or any other mechanisms in cancer cells. The general role of caspases, such as caspase-8, in initiating apoptosis is well-established, but a direct link to this compound has not been reported. researchgate.netnih.govnih.gov

Acetylcholinesterase Inhibitory Properties (Comparative Analysis with Related Clinoposaponins)

Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine and is a key target in the management of neurological conditions like Alzheimer's disease. While various natural compounds are screened for their acetylcholinesterase inhibitory activity, there is no published research that evaluates the potential of this compound as an inhibitor of this enzyme. Furthermore, no comparative analyses of its activity in relation to other clinoposaponins are available in the current body of scientific literature.

Hemostatic and Coagulation Modulatory Effects

Impact on Platelet Aggregation

The effect of compounds on platelet aggregation is a critical aspect of hemostasis and thrombosis research. Platelets play a central role in the formation of blood clots, and substances that modulate their aggregation can have significant therapeutic implications. At present, there are no studies that have investigated the impact of this compound on platelet aggregation.

Effects on Coagulation Cascade Parameters (e.g., Thrombin Time)

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a stable fibrin clot. Parameters such as thrombin time are used to assess the efficiency of this cascade. There is no available data on the effects of this compound on thrombin time or any other parameters of the coagulation cascade.

Molecular Mechanisms of Action and Cellular Targets of Clinoposaponin Viii

Receptor and Enzyme Binding Interactions

While direct binding studies on Clinoposaponin VIII with specific receptors or enzymes are not extensively detailed in the current literature, the activities of saponin-rich extracts from the Clinopodium genus provide insights into potential interactions. For instance, various saponins (B1172615) isolated from Clinopodium chinense have demonstrated hemostatic activity, including measurable effects on platelet aggregation. nih.gov Compounds such as buddlejasaponin IV and prosaikogenin A significantly influenced platelet aggregation, suggesting potential interactions with receptors or enzymes on the platelet surface or in associated signaling cascades that regulate coagulation. nih.gov This activity points to the possibility that this compound may engage with similar targets, contributing to the regulation of hemostatic processes. The broader pharmacological profile of Clinopodium extracts, which includes anti-inflammatory and antitumor properties, further suggests that their constituent saponins likely interact with a range of enzymes and receptors involved in these complex biological processes. ijcce.ac.ir

Intracellular Signaling Pathway Interventions

The modulation of gene expression by this compound and related compounds indicates intervention in intracellular signaling pathways. Although the precise upstream pathways directly targeted by this compound have yet to be fully elucidated, the downstream effects on gene and protein expression offer clues. The regulation of factors like Matrix Metalloproteinases (MMPs), Vascular Endothelial Growth Factor (VEGF), and Transforming Growth Factor-beta (TGF-beta) is typically controlled by complex signaling networks. These can include pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase (PI3K) pathways, which are known to be central in cellular processes including inflammation, proliferation, and tissue remodeling. nih.gov For example, the expression of IL-8, an inflammatory chemokine, is regulated by transcription factors like NF-kappaB, AP-1, and NF-IL-6, whose activities are governed by upstream signaling cascades. nih.gov It is plausible that this compound exerts its effects by modulating one or more of these key signaling pathways, leading to the observed changes in gene expression.

Gene Expression and Protein Regulation Modulations

Significant research has focused on the effects of total extracts from Clinopodium chinense (TEC), which contain a mixture of saponins including clinoposaponins, on the expression of key proteins involved in tissue repair and inflammation. nih.govresearchgate.net Studies on models of abnormal uterine bleeding have shown that TEC can promote the recovery of the endometrium. nih.govresearchgate.net This therapeutic effect is linked to the modulation of several critical regulatory proteins.

Specifically, treatment with the extract led to a down-regulation in the expression of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). ijcce.ac.irnih.govresearchgate.net MMPs are enzymes involved in the degradation of the extracellular matrix, and their inhibition can prevent excessive tissue breakdown. Concurrently, the treatment resulted in an up-regulation of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-beta). ijcce.ac.irnih.govresearchgate.net VEGF is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), while TGF-beta is a multifunctional cytokine that plays a crucial role in cell proliferation, differentiation, and tissue repair. The coordinated regulation of these proteins suggests a mechanism aimed at inhibiting tissue degradation while actively promoting endometrial repair and regeneration. researchgate.net

Table 1: Effects of Clinopodium chinense Total Extract (Containing Clinoposaponins) on Gene and Protein Expression

Target ProteinObserved EffectBiological ImplicationSource(s)
MMP-2 Down-regulationReduces degradation of extracellular matrix ijcce.ac.irnih.govresearchgate.net
MMP-9 Down-regulationReduces degradation of extracellular matrix ijcce.ac.irnih.govresearchgate.net
VEGF Up-regulationPromotes angiogenesis and tissue repair ijcce.ac.irnih.govresearchgate.net
TGF-beta Up-regulationPromotes cell proliferation and tissue repair ijcce.ac.irnih.govresearchgate.net

Structure-Based Computational Approaches for Target Identification and Validation

Structure-based computational methods are powerful tools for identifying and validating the molecular targets of natural products like this compound. nih.govnih.gov These in silico techniques can predict how a ligand (the compound) interacts with a protein target at the atomic level, providing insights that can guide further experimental research. researchgate.net

Molecular Docking: This technique simulates the binding of a small molecule to the active site of a target protein. nih.gov By calculating the binding affinity and analyzing the interaction patterns, such as hydrogen bonds and hydrophobic interactions, researchers can identify potential protein targets for this compound from large databases of protein structures. nih.govmdpi.com This approach helps prioritize compounds and their likely targets for further validation. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the compound-protein complex over time. semanticscholar.org This method provides a more detailed view of the stability of the binding interaction and any conformational changes that may occur in the protein or the ligand upon binding. mdpi.comsemanticscholar.org MD simulations are crucial for validating the initial docking results and understanding the physical basis of the molecular interaction. nih.govresearchgate.net These computational approaches are instrumental in modern drug discovery, enabling the efficient screening and characterization of the mechanisms of action for complex natural compounds. nih.gov

Synthetic and Semisynthetic Methodologies for Clinoposaponin Viii and Its Analogues

Total Synthesis Approaches to Oleanane-Type Saponins (B1172615)

The total synthesis of oleanane-type saponins is a formidable task in organic chemistry due to the structural complexity of both the aglycone and the attached oligosaccharide chains. acs.org While a total synthesis specific to Clinoposaponin VIII has not been widely reported, methodologies developed for other saponins of this class illustrate the general strategies employed. The primary challenges lie in the stereocontrolled construction of the pentacyclic core and the subsequent, highly specific glycosylation steps. acs.orgtandfonline.com

Recent breakthroughs have enabled the complete synthesis of representative oleanane (B1240867) saponins. For instance, the first total synthesis of dumortierinoside A and concinnoside D, two saponins with functionalized D/E rings, was achieved starting from the readily available precursor, oleanolic acid. acs.org This highlights a common strategy of using a natural product as a starting point for a formal total synthesis. Key reactions in these synthetic routes often include sophisticated glycosylation protocols and selective oxidation methods. acs.org

A facile synthesis of another natural oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from Panax japonicus has also been reported. tandfonline.com A notable feature of this synthesis was the late-stage generation of a glucuronide residue via a TEMPO-mediated selective oxidation of a primary hydroxyl group, demonstrating a method to install specific sugar acid moieties without affecting other sensitive functional groups. tandfonline.comtandfonline.com

Table 1: Key Strategies in Total Synthesis of Oleanane-Type Saponins

Strategy/Method Description Example Application
MCEPT Glycosylation Protocol A protocol used for the stereocontrolled formation of challenging glycosidic linkages. Synthesis of dumortierinoside A and concinnoside D. acs.org
Yu-modified Schonecker–Baran Oxidation A method for the oxidation of specific positions on the triterpenoid skeleton. Synthesis of dumortierinoside A and concinnoside D. acs.org

| TEMPO-mediated Oxidation | A selective oxidation method that converts primary alcohols to carboxylic acids, useful for forming glucuronide residues from glucose. | Facile synthesis of an oleanane-type saponin from Panax japonicus. tandfonline.com |

Semisynthetic Modifications from Natural Triterpenoid Precursors

Given the difficulty of total synthesis, semisynthetic approaches starting from abundant, naturally occurring triterpenoids are a more common and practical strategy for producing saponins and their analogues. researchgate.netthieme-connect.com Pentacyclic triterpenes such as oleanolic acid, betulinic acid, and hederagenin (B1673034) are isolated in large quantities from various plants and serve as ideal starting materials. researchgate.netmdpi.com These precursors already contain the core oleanane skeleton, significantly shortening the synthetic route. thieme-connect.com

The semisynthesis of saponin analogues involves the chemical modification of the triterpenoid backbone and the attachment of sugar units. mdpi.com Modifications often target reactive functional groups on the aglycone, such as hydroxyl groups at the C-3 or C-28 positions, to introduce glycosidic linkages. mdpi.commdpi.com For example, derivatives of oleanolic acid have been synthesized to explore their biological activities, demonstrating the utility of this approach. researchgate.net The goal of these modifications is often to generate novel compounds with enhanced therapeutic properties or reduced toxicity compared to the parent natural products. researchgate.netnih.gov This strategy allows for the creation of libraries of related compounds to study structure-activity relationships (SAR). mdpi.com

Table 2: Common Triterpenoid Precursors for Semisynthesis

Precursor Type Common Modifications
Oleanolic Acid Oleanane Glycosylation at C-3 and/or C-28; modification of the carboxylic acid at C-28. mdpi.com
Betulinic Acid Lupane Attachment of sugar moieties at C-3 and C-28. mdpi.com
Hederagenin Oleanane Synthesis of saponins via glycosylation at hydroxyl groups. mdpi.com

| 20(S)-protopanaxadiol | Dammarane | Used as a raw material to obtain ocotillol-type sapogenins through oxidation and other modifications. mdpi.com |

Chemoenzymatic Synthesis Strategies for Glycosidic Linkages

The formation of glycosidic bonds with precise stereochemical control is a central challenge in saponin synthesis. acs.org Chemoenzymatic synthesis has emerged as a powerful solution, combining the efficiency of chemical synthesis for the aglycone with the high selectivity of enzymatic reactions for glycosylation. researchgate.netresearchgate.net

This strategy typically involves the chemical synthesis of the triterpenoid aglycone and activated sugar donors. Subsequently, enzymes are used to catalyze the formation of the glycosidic linkages. Glycosyltransferases (GTs), specifically UDP-dependent glycosyltransferases (UGTs), are enzymes that transfer sugar moieties from an activated donor to an acceptor molecule with exceptional regio- and stereoselectivity. researchgate.netfrontiersin.org This enzymatic approach avoids the need for extensive protecting group manipulations that are characteristic of purely chemical glycosylation, which is often labor-intensive and can result in low yields. researchgate.net

Another enzymatic tool, the glycosynthase, has also been employed. Glycosynthases are engineered mutant enzymes derived from glycosidases that can synthesize glycosidic bonds without the risk of hydrolyzing the product. researchgate.net These chemoenzymatic methods are not only used to attach sugars to the aglycone but also to elongate the carbohydrate chains, enabling the construction of the complex oligosaccharides found in saponins like this compound. researchgate.netfrontiersin.org

Table 3: Key Enzymes in Chemoenzymatic Saponin Synthesis

Enzyme Class Specific Enzyme Type Role in Synthesis
Glycosyltransferases (GTs) UDP-dependent glycosyltransferases (UGTs) Catalyze the regio- and stereoselective transfer of sugar units from UDP-sugar donors to the aglycone or growing oligosaccharide chain. frontiersin.org
Glycosidases (mutant) Glycosynthases Engineered enzymes that catalyze the formation of glycosidic bonds from activated sugar donors (e.g., glycosyl fluorides) without product hydrolysis. researchgate.net

| Cytochrome P450 Monooxygenases (P450s) | Various | Catalyze the oxidation of the triterpenoid skeleton, creating hydroxylated positions necessary for subsequent glycosylation. frontiersin.org |

Development of Novel Synthetic Routes for Structural Diversification and Analog Preparation

A primary driver for the chemical synthesis of saponins is the ability to create structural analogues that are not found in nature. researchgate.netthieme-connect.com Developing novel synthetic routes is crucial for structural diversification, which in turn facilitates the exploration of structure-activity relationships (SAR) and the optimization of biological activity. mdpi.commdpi.com The modular nature of saponin synthesis, whether total, semi-, or chemoenzymatic, is particularly amenable to creating libraries of analogues. mskcc.org

Structural diversification can be achieved by modifying three key components of the saponin:

The Triterpenoid Aglycone: Modifications to the pentacyclic core, such as introducing different functional groups or altering the ring structure, can impact biological function. thieme-connect.com

The Oligosaccharide Chains: The type, number, and sequence of sugar units can be varied. Synthetic methods allow for the incorporation of unnatural sugars or simplified glycan chains. mdpi.commskcc.org

The Glycosidic Linkages: The points of attachment and the stereochemistry of the linkages between the sugars and the aglycone can be altered. mskcc.org

For example, semisynthetic strategies have been used to create analogues of Quillaja saponins by replacing unstable ester groups with more stable amide bonds, resulting in compounds with improved stability and lower toxicity while retaining desired adjuvant properties. nih.gov Similarly, the synthesis of a library of non-natural saponins based on the QS-21 scaffold allowed for the identification of analogues with decreased toxicity that maintained or exceeded the potency of the natural product. mskcc.org These approaches, which combine strategic modifications with efficient synthesis, are essential for developing the therapeutic potential of oleanane-type saponins like this compound.

Table 4: Mentioned Compound Names

Compound Name
Betulinic acid
This compound
Concinnoside D
Dumortierinoside A
Hederagenin
Oleanolic acid

Advanced Research Perspectives and Emerging Applications of Clinoposaponin Viii

Integration with Systems Biology and Network Pharmacology for Comprehensive Mechanistic Insights

Systems biology and network pharmacology offer a powerful lens through which to understand the complex interactions of natural compounds like Clinoposaponin VIII within a biological system. probiologists.com This approach moves beyond the traditional "one-drug, one-target" model to a more holistic view, considering the multiple targets and pathways a compound may influence. nih.govnih.gov Network pharmacology constructs intricate networks connecting herbs, chemical components, protein targets, and diseases, allowing for a systematic analysis of a compound's mechanism of action. nih.gov

For a compound like this compound, which belongs to the saponin (B1150181) family known for its diverse biological activities, this integrated approach is particularly valuable. researchgate.net By building a "compound-target-pathway" network, researchers can predict potential protein targets and the signaling pathways this compound might modulate. This can provide insights into its potential therapeutic effects, such as anti-inflammatory or anti-cancer activities. nih.govfrontiersin.org

The process typically involves:

Target Prediction: Utilizing bioinformatics databases to identify potential protein targets of this compound based on its chemical structure.

Network Construction: Building a network that visualizes the interactions between the predicted targets and other proteins involved in specific disease pathways. researchgate.net

Pathway and Function Enrichment Analysis: Using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and pathways that are significantly enriched with the predicted targets. researchgate.net

This computational approach can generate hypotheses about the mechanisms of action of this compound, which can then be validated through targeted in vitro and in vivo experiments. probiologists.com The integration of multi-omics data, such as genomics, proteomics, and metabolomics, can further enhance the predictive power of these models, offering a more comprehensive understanding of the compound's effects at a systems level. probiologists.com

Potential as a Lead Compound for Preclinical Drug Discovery and Development in Identified Areas

The journey of a new drug from discovery to market is a long and complex process, with the preclinical stage being a critical step for evaluating the potential of a compound. frontiersin.org this compound, a triterpenoid (B12794562) saponin, has emerged as a promising candidate for preclinical investigation due to the known pharmacological activities of related saponins (B1172615), including anti-inflammatory, anti-cancer, and neuroprotective effects. researchgate.netsemanticscholar.orgexplorationpub.com

Identified Areas for Preclinical Research:

Anti-Cancer Activity: Many saponins exhibit cytotoxic effects against various cancer cell lines. dntb.gov.uathieme-connect.com Preclinical studies would involve screening this compound against a panel of human cancer cell lines to determine its antiproliferative activity. waocp.orgamegroups.org Mechanistic studies could explore its ability to induce apoptosis (programmed cell death), inhibit cell cycle progression, or suppress metastasis. waocp.orgamegroups.org For instance, related compounds have been shown to induce apoptosis by activating caspase pathways.

Anti-Inflammatory Effects: Chronic inflammation is a key factor in many diseases. frontiersin.org Saponins have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory mediators. dovepress.com Preclinical evaluation of this compound would involve in vitro assays to measure its effect on the production of inflammatory cytokines like TNF-α and IL-6 in immune cells. dovepress.com

Neuroprotective Properties: Triterpenoids are being investigated for their potential to protect neurons from damage in neurodegenerative diseases. explorationpub.comwikipedia.org Preclinical models of neurodegeneration could be used to assess the ability of this compound to mitigate neuronal cell death, reduce oxidative stress, and modulate neuroinflammatory responses. explorationpub.comnih.gov

The preclinical development phase for a lead compound like this compound would involve a series of in vitro and in vivo experiments to establish its efficacy and mode of action. frontiersin.org These studies are essential to build a strong data package to support its progression to clinical trials. frontiersin.orgnih.gov

Biotechnological Production and Sustainable Sourcing Strategies

The natural source of this compound is from plants of the Clinopodium genus. researchgate.net Relying solely on extraction from wild or cultivated plants can present challenges related to sustainability, scalability, and batch-to-batch consistency. Chemical synthesis of complex molecules like saponins is often a difficult and low-yielding process. researchgate.net Therefore, biotechnological approaches are becoming increasingly attractive for the production of high-value natural products.

Potential Biotechnological Strategies:

Plant Cell Culture: Establishing cell suspension cultures of Clinopodium species could provide a controlled and sustainable source of this compound. This method allows for optimization of culture conditions to enhance saponin biosynthesis.

Metabolic Engineering in Microbial Hosts: A more advanced strategy involves transferring the biosynthetic pathway of this compound into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. This approach, known as metabolic engineering, can enable large-scale, cost-effective, and sustainable production. The key steps would include:

Elucidation of the Biosynthetic Pathway: Identifying all the genes and enzymes responsible for the synthesis of this compound in the native plant.

Gene Transfer and Expression: Introducing the identified genes into the microbial host.

Optimization of Metabolic Flux: Engineering the host's metabolism to maximize the production of the desired compound.

These biotechnological methods offer a promising alternative to traditional sourcing, ensuring a stable and environmentally friendly supply of this compound for further research and development.

Future Directions in Preclinical Efficacy and Mechanism Elucidation

To further solidify the therapeutic potential of this compound, future preclinical research should focus on developing more sophisticated models and targeting specific cellular mechanisms.

In Vivo Preclinical Model Development: Moving beyond initial in vitro screenings, the development of relevant in vivo animal models is crucial for evaluating the efficacy of this compound in a physiological context. vibiosphen.comimavita.com For example:

Oncology: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, can provide a more accurate prediction of clinical response compared to traditional cell line-derived xenografts. championsoncology.com These models can be used to assess the anti-tumor efficacy of this compound in a setting that better reflects the heterogeneity of human cancers. championsoncology.com

Inflammation: Animal models of specific inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis, can be used to investigate the in vivo anti-inflammatory effects of the compound.

Neurodegeneration: Transgenic mouse models of diseases like Alzheimer's or Parkinson's can be employed to study the neuroprotective effects of this compound. explorationpub.com

Specific Cell Line Targeting: To understand the molecular basis of its activity, research should focus on identifying the specific cell types and signaling pathways targeted by this compound.

Cancer Cell Lines: Investigating the differential sensitivity of a broad panel of cancer cell lines to this compound can help identify biomarkers that predict response. nih.govnih.gov For example, does it preferentially target cancer cells with specific genetic mutations or expression profiles?

Knock-out Cell Lines: Utilizing CRISPR-Cas9 technology to create knock-out cell lines, where a specific gene is inactivated, can help to definitively identify the protein targets of this compound. abcam.com By observing whether the compound's effect is lost in the absence of a particular protein, researchers can confirm its direct target. abcam.com

By employing these advanced preclinical models and molecular biology tools, researchers can gain a deeper understanding of the therapeutic potential and mechanism of action of this compound, paving the way for its potential clinical development.

Q & A

Q. What experimental methodologies are recommended for isolating Clinoposaponin VIII from Clinopodium species?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as silica gel column chromatography, HPLC, or preparative TLC. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) . For reproducibility, ensure plant material is taxonomically verified and extraction conditions (temperature, solvent ratios) are rigorously controlled .

Q. How is the structural elucidation of this compound validated in new studies?

Key steps include:

  • Comparative analysis : Match spectral data (NMR, IR) with existing literature for known triterpenoid saponins .
  • X-ray crystallography : If crystalline derivatives are obtainable, this provides definitive stereochemical confirmation .
  • Degradation studies : Hydrolysis to identify aglycone and sugar moieties, followed by GC-MS for monosaccharide profiling .

Q. What in vitro models are commonly used to assess the bioactivity of this compound?

Standard models include:

  • Anti-inflammatory assays : LPS-induced NO production in RAW 264.7 macrophages .
  • Antiviral screens : Plaque reduction assays against HSV-1 or influenza A .
  • Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HepG2, A549) . Ensure positive/negative controls are included and IC₅₀ values are calculated with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

  • Source variability : Compare bioactivity across Clinopodium species and batches to rule out plant-specific metabolites .
  • Purity verification : Use HPLC-ELSD or LC-MS to confirm compound purity (>95%) before assays .
  • Mechanistic studies : Employ RNA-seq or proteomics to identify upstream/downstream signaling pathways, distinguishing direct vs. indirect effects .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced stability?

  • Glycosylation optimization : Use regioselective enzymatic glycosylation to modify sugar moieties while preserving bioactivity .
  • Prodrug design : Introduce acetyl or PEG groups to improve solubility and reduce hydrolysis in physiological conditions .
  • Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitored via HPLC .

Q. How should researchers design experiments to investigate synergistic effects between this compound and conventional therapeutics?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism in drug combinations .
  • In vivo validation : Test efficacy in xenograft models (e.g., murine cancer models) with pharmacokinetic monitoring to assess bioavailability .
  • Mechanistic overlap : Perform pathway enrichment analysis (e.g., KEGG) to identify shared molecular targets .

Q. What analytical methods are critical for validating this compound in complex matrices (e.g., plasma or plant extracts)?

  • LC-MS/MS quantification : Develop MRM transitions for this compound and internal standards (e.g., digoxin) .
  • Matrix effect correction : Use post-column infusion or standard addition to account for ion suppression/enhancement .
  • Cross-validation : Compare results with orthogonal methods like ELISA or HPTLC .

Methodological Considerations

Q. How can researchers address the limited bioavailability of this compound in preclinical studies?

  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to enhance absorption .
  • Pharmacokinetic modeling : Use compartmental models to predict optimal dosing intervals .
  • Permeability assays : Conduct Caco-2 cell monolayer studies to assess intestinal absorption potential .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with post-hoc tests : Apply Tukey’s HSD or Dunnett’s test for multi-group comparisons .
  • Power analysis : Predefine sample sizes to ensure adequate detection of effect sizes (α=0.05, β=0.2) .

Q. How should researchers navigate discrepancies in spectral data for this compound across publications?

  • Reproducibility checks : Re-isolate the compound using original protocols and compare spectral fingerprints .
  • Collaborative verification : Share samples with independent labs for cross-validation .
  • Error documentation : Report solvent systems, NMR frequencies, and calibration standards to identify technical variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.